molecular formula C22H21N3O3 B5297994 N-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide

N-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide

Cat. No. B5297994
M. Wt: 375.4 g/mol
InChI Key: YWDSSQYTZGONCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide, commonly known as FPhF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPhF is a furamide derivative that exhibits promising pharmacological properties, making it an attractive candidate for drug development.

Mechanism of Action

The mechanism of action of FPhF is not fully understood. However, it is believed that the compound exerts its pharmacological effects by binding to specific receptors in the body. FPhF has been shown to bind to the mu-opioid receptor, which is involved in pain perception, and the 5-HT1A receptor, which is involved in mood regulation.
Biochemical and Physiological Effects:
FPhF exhibits a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models, making it a potential candidate for the treatment of inflammatory conditions such as arthritis. FPhF has also been shown to have anxiolytic and antidepressant effects, indicating its potential use in the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

FPhF has several advantages for lab experiments. The compound is easy to synthesize and has a high yield. FPhF is also stable under normal laboratory conditions, making it easy to handle. However, FPhF has some limitations for lab experiments. The compound has low solubility in water, which can make it difficult to dissolve in aqueous solutions. FPhF also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of FPhF. One potential direction is the development of FPhF-based drugs for the treatment of cancer. Another potential direction is the investigation of the compound's effects on the immune system. FPhF has been shown to modulate the immune response, and further studies could explore its potential use in the treatment of autoimmune disorders. Additionally, the development of more potent and selective FPhF analogs could lead to the discovery of new drugs with improved pharmacological properties.

Synthesis Methods

The synthesis of FPhF involves the reaction of 3-[(4-phenyl-1-piperazinyl)carbonyl]aniline with furfurylamine in the presence of a catalyst. The reaction is carried out under mild conditions, and the yield of FPhF is high. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

FPhF has been extensively studied for its potential therapeutic applications. The compound exhibits a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anti-cancer properties. FPhF has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c26-21(20-10-5-15-28-20)23-18-7-4-6-17(16-18)22(27)25-13-11-24(12-14-25)19-8-2-1-3-9-19/h1-10,15-16H,11-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDSSQYTZGONCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-{3-[(4-Phenylpiperazino)carbonyl]phenyl}-2-furamide

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